molecular formula C44H32OP2 B3248081 [(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane CAS No. 183244-55-5

[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane

Cat. No.: B3248081
CAS No.: 183244-55-5
M. Wt: 638.7 g/mol
InChI Key: FGCOBHONSPZNLU-GGEHFJKESA-N
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Description

This compound is a chiral organophosphorus ligand featuring a naphtho[1,2-b]oxiren backbone fused with two naphthalene units, each substituted with diphenylphosphine groups. The (7bS) stereochemistry imparts chirality, making it suitable for asymmetric catalysis. The strained oxiren ring (a three-membered epoxide-like structure) introduces unique electronic and steric properties, while the diphenylphosphine substituents enhance electron-donating capabilities and ligand stability .

Properties

IUPAC Name

[1-[(7bS)-1a-diphenylphosphanylnaphtho[1,2-b]oxiren-7b-yl]naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32OP2/c1-5-19-35(20-6-1)46(36-21-7-2-8-22-36)41-30-29-33-17-13-15-27-39(33)42(41)44-40-28-16-14-18-34(40)31-32-43(44,45-44)47(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H/t43?,44-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCOBHONSPZNLU-GGEHFJKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)[C@@]56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724786
Record name [(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183244-55-5
Record name [(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-ylphosphane is a phosphine derivative characterized by its unique oxirane structure and naphthalene moieties. This article delves into the biological activities associated with this compound, examining its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C38H32P2C_{38}H_{32}P_2, indicating the presence of two diphenylphosphanyl groups attached to a naphthalene-derived oxirane structure. The compound's structure can be represented as follows:

 7bS 7b 2 Diphenylphosphanyl naphthalen 1 yl naphtho 1 2 b oxiren 1a 7bH yl diphenyl phosphane \text{ 7bS 7b 2 Diphenylphosphanyl naphthalen 1 yl naphtho 1 2 b oxiren 1a 7bH yl diphenyl phosphane }

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Anticancer Properties

Studies have indicated that phosphine derivatives exhibit significant anticancer activity. For instance, compounds similar to the one in focus have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A notable study demonstrated that a related diphenylphosphine compound inhibited cell proliferation in breast cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) generation .

2. Enzyme Inhibition

The compound's phosphine functionality suggests potential as an enzyme inhibitor. Phosphines have been reported to interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders. For example, a related phosphine was found to inhibit acetylcholinesterase activity, which is crucial for neurotransmission and has implications in neurodegenerative diseases .

3. Antioxidant Activity

Phosphine compounds are also recognized for their antioxidant properties. The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases. In vitro assays have demonstrated that similar compounds can effectively neutralize free radicals, thereby reducing cellular damage .

Case Studies

Several case studies highlight the biological activity of compounds related to the target molecule:

StudyCompoundFindings
1DiphenylphosphineInduced apoptosis in MCF-7 breast cancer cells via ROS generation .
2Naphthalene-based phosphinesInhibited acetylcholinesterase, showing potential for Alzheimer's treatment .
3Phosphine antioxidantsDemonstrated significant free radical scavenging activity in vitro .

The mechanisms underlying the biological activities of (7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-ylphosphane can be summarized as follows:

  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by increasing mitochondrial permeability and promoting cytochrome c release.
  • Enzyme Interaction : The phosphine moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition.
  • Antioxidant Mechanism : The electron-rich nature of phosphines allows them to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Structural Backbone Variations

  • Naphtho-oxiren vs. Biphenyl Systems: Ligands like 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos) and S-PHOS utilize biphenyl backbones with phosphine and electron-donating substituents (e.g., methoxy, dimethylamino).
  • Oxiren vs. Dibenzofuran: 4,6-Bis(diphenylphosphino)dibenzofuran features a dibenzofuran backbone, which lacks the strained oxiren ring. The target compound’s oxiren moiety may increase electrophilicity at the phosphorus center, enhancing reactivity in oxidative addition steps .

Substituent Effects

  • Diphenylphosphine vs. Dicyclohexylphosphine: Ligands such as 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-PHOS) employ bulkier dicyclohexylphosphine groups, offering higher steric protection (cone angle ~170° vs. ~145° for diphenylphosphine). This difference impacts metal coordination geometry and catalytic selectivity .
  • Electron-Donating Groups: PhDavePhos includes a dimethylamino group, which enhances electron donation compared to the target compound’s purely aromatic substituents. This may lead to differences in metal-ligand bond strength and catalytic turnover rates .

Electronic and Steric Parameters

Ligand Name Backbone Type Phosphine Substituent Cone Angle (°) Tolman Electronic Parameter (cm⁻¹)
Target Compound Naphtho-oxiren Diphenylphosphine ~145 ~2060 (estimated)
S-PHOS Biphenyl Dicyclohexylphosphine ~170 2055
PhDavePhos Biphenyl Diphenylphosphine + NMe₂ ~145 2040
4,6-Bis(diphenylphosphino)dibenzofuran Dibenzofuran Diphenylphosphine ~160 2070

Key Observations :

  • The target compound’s cone angle is comparable to PhDavePhos but smaller than S-PHOS, suggesting moderate steric bulk.
  • Its electronic parameter (estimated) aligns with diphenylphosphine-based ligands, indicating strong σ-donation.

Catalytic Performance and Research Findings

  • Asymmetric Hydrogenation :
    The chiral naphtho-oxiren framework may outperform biphenyl-based ligands (e.g., PhCPhos ) in enantioselective hydrogenation due to improved stereochemical control from the rigid backbone .
  • Cross-Coupling Reactions :
    While S-PHOS is widely used in Suzuki-Miyaura couplings, the target compound’s strained oxiren ring could accelerate transmetallation steps by stabilizing electron-deficient intermediates .
  • Stability : The absence of hydrolyzable groups (e.g., methoxy in S-PHOS) makes the target compound more stable under acidic conditions, as seen in analogous naphthalene-derived ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane
Reactant of Route 2
[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane

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